4-Guanidinobenzoic Acid Methanesulfonate
Overview
Description
4-Guanidinobenzoic Acid Methanesulfonate is a chemical compound with the molecular formula C8H9N3O2·CH4O3S and a molecular weight of 275.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group attached to a benzoic acid moiety, with methanesulfonate as the counterion.
Mechanism of Action
Target of Action
It is known to be a biochemical used in proteomics research .
Biochemical Pathways
It’s known that it’s used in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions .
Result of Action
As a biochemical used in proteomics research, it may have diverse effects depending on the specific proteins and cells involved .
Preparation Methods
The synthesis of 4-Guanidinobenzoic Acid Methanesulfonate typically involves the reaction of 4-guanidinobenzoic acid with methanesulfonic acid. The process can be summarized as follows:
Starting Materials: 4-Guanidinobenzoic acid and methanesulfonic acid.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pH conditions.
Procedure: The 4-guanidinobenzoic acid is dissolved in the solvent, and methanesulfonic acid is added slowly with stirring. The mixture is heated to facilitate the reaction, and the product is precipitated out by cooling the solution.
Purification: The crude product is filtered, washed with a suitable solvent, and recrystallized to obtain pure this compound.
Chemical Reactions Analysis
4-Guanidinobenzoic Acid Methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form 4-guanidinobenzoic acid and methanesulfonic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Guanidinobenzoic Acid Methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Comparison with Similar Compounds
4-Guanidinobenzoic Acid Methanesulfonate can be compared with similar compounds such as:
4-Guanidinobenzoic Acid Hydrochloride: This compound has a similar structure but with hydrochloride as the counterion instead of methanesulfonate.
4-Guanidinobenzoic Acid: The parent compound without any counterion.
The uniqueness of this compound lies in its specific counterion, which can influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
4-(diaminomethylideneamino)benzoic acid;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.CH4O3S/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;1-5(2,3)4/h1-4H,(H,12,13)(H4,9,10,11);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBXMQQIAFCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659913 | |
Record name | 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148720-07-4 | |
Record name | 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Guanidinobenzoic Acid Methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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